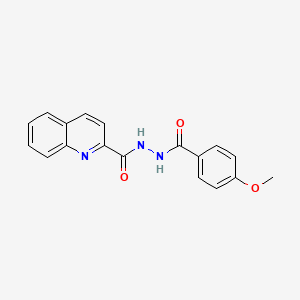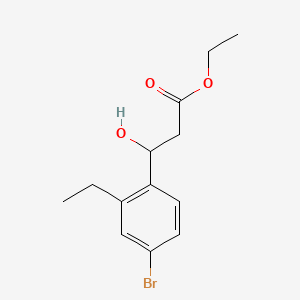
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a triisopropylsilyl ether group attached to a hex-4-enamide backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hex-4-enamide Backbone: The initial step involves the preparation of the hex-4-enamide backbone through a series of reactions, including the formation of an amide bond.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through nucleophilic substitution reactions, often using reagents such as methyl iodide and sodium methoxide.
Attachment of the Triisopropylsilyl Ether Group: The final step involves the protection of the hydroxyl group with a triisopropylsilyl chloride reagent in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as flash chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or triisopropylsilyl ether groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,E)-N-Methoxy-N-methyl-3-((tert-butyldimethylsilyl)oxy)hex-4-enamide
- (R,E)-N-Methoxy-N-methyl-3-((trimethylsilyl)oxy)hex-4-enamide
- (R,E)-N-Methoxy-N-methyl-3-((triethylsilyl)oxy)hex-4-enamide
Uniqueness
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide is unique due to the presence of the triisopropylsilyl ether group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds with different silyl protecting groups.
Propriétés
Formule moléculaire |
C17H35NO3Si |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
(E,3R)-N-methoxy-N-methyl-3-tri(propan-2-yl)silyloxyhex-4-enamide |
InChI |
InChI=1S/C17H35NO3Si/c1-10-11-16(12-17(19)18(8)20-9)21-22(13(2)3,14(4)5)15(6)7/h10-11,13-16H,12H2,1-9H3/b11-10+/t16-/m0/s1 |
Clé InChI |
YNZGMOYLXGPRPE-OFAQMXQXSA-N |
SMILES isomérique |
C/C=C/[C@@H](CC(=O)N(C)OC)O[Si](C(C)C)(C(C)C)C(C)C |
SMILES canonique |
CC=CC(CC(=O)N(C)OC)O[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)

